molecular formula C35H42N2O8S2 B10779474 Sulfo-Cy7-acid

Sulfo-Cy7-acid

Cat. No.: B10779474
M. Wt: 682.8 g/mol
InChI Key: CZWUESRDTYLNDE-UHFFFAOYSA-N
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Description

Sulfo-Cy7-acid, also known as sulfo-cyanine 7, is a water-soluble near-infrared fluorescent dye. It belongs to the cyanine dye family, which is characterized by a polymethine bridge between two nitrogen atoms. This compound is particularly noted for its high quantum yield and photostability, making it ideal for in vivo imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy7-acid is synthesized through a series of chemical reactions involving the formation of a polymethine bridgeThe final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques. Quality control measures, including NMR and HPLC-MS, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy7-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically conjugates of this compound with biomolecules, which retain the fluorescent properties of the dye and are used for various imaging applications .

Scientific Research Applications

Spectral Properties

  • Absorption Maximum: ~750 nm
  • Emission Maximum: ~773 nm
  • Stokes Shift: ~23 nm
  • Quantum Yield: High, providing bright and efficient fluorescence
  • Solubility: Enhanced due to sulfonate groups, making it suitable for aqueous environments

These spectral characteristics enable effective visualization of biological samples with minimal background interference.

Key Applications

  • In Vivo Imaging
    • Sulfo-Cyanine7 acid is extensively used for deep tissue imaging due to its ability to penetrate biological tissues with minimal scattering. This property allows researchers to visualize cellular and molecular processes in real-time within living organisms, making it particularly useful in cancer research and drug development .
  • Fluorescence Microscopy
    • The dye's bright fluorescence facilitates high-resolution imaging of cells and tissues. It is commonly employed in studies involving cellular dynamics, protein localization, and interactions within live cells .
  • Flow Cytometry
    • Its distinct fluorescence signals allow for precise cell sorting and analysis. Researchers utilize sulfo-Cyanine7 acid to label specific cell populations, enabling the study of cellular responses and characteristics in heterogeneous samples .
  • Bioconjugation
    • Sulfo-Cyanine7 acid effectively labels biomolecules such as proteins, antibodies, and nucleic acids without significantly altering their biological activity. This capability is crucial for developing targeted therapies and diagnostics .
  • Molecular Probes
    • The compound serves as a molecular probe in bioanalytical assays to study molecular interactions. Its application extends to detecting specific biomolecules in complex biological matrices .

Study 1: Targeted Hybrid Imaging Probes

In a study involving hybrid imaging agents, sulfo-Cyanine7 was used as an optical signaling moiety. The agents demonstrated high radiolabeling yields and stability, showing specific receptor targeting properties in vivo. The results indicated that sulfo-Cyanine7-based probes could effectively visualize tumors while maintaining low background noise .

Study 2: Fluorescence Cell Uptake Studies

Research on the uptake of sulfo-Cyanine7-labeled compounds in cancer cells revealed significant receptor-mediated internalization. The study highlighted the dye's effectiveness in labeling target molecules while preserving their biological functions, underscoring its potential in therapeutic applications .

Comparative Analysis of Applications

ApplicationDescriptionAdvantages
In Vivo ImagingVisualization of biological processes in living organismsDeep tissue penetration; minimal background
Fluorescence MicroscopyHigh-resolution imaging of cells and tissuesBright fluorescence; detailed structural insights
Flow CytometryPrecise sorting and analysis of cell populationsDistinct signals; effective for heterogeneous samples
BioconjugationLabeling biomolecules without altering their activityMaintains biological functionality
Molecular ProbesDetection of specific biomoleculesVersatile applications in diagnostics

Mechanism of Action

Sulfo-Cy7-acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using specialized imaging equipment. The sulfonate groups enhance its water solubility, allowing it to be used in aqueous environments. The molecular targets are typically biomolecules to which the dye is conjugated, enabling visualization and quantification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cy7-acid is unique due to its high quantum yield, photostability, and water solubility, making it particularly suitable for in vivo imaging applications. Its near-infrared emission allows for deeper tissue penetration and reduced background fluorescence compared to other dyes .

Biological Activity

Sulfo-Cy7-acid, a sulfonated cyanine dye, is increasingly recognized for its utility in various biological applications, particularly in imaging and drug delivery. This article explores its biological activity, examining its physicochemical properties, cellular uptake mechanisms, and in vivo behavior through diverse studies.

This compound is characterized by its hydrophilic nature due to the sulfonate groups, which enhance solubility in aqueous environments. The logD values of related compounds, such as [^68Ga]Sulfo-Cy7-FSC-MG, indicate a logD range of -1.9 to -2.3, confirming its hydrophilicity . This property is crucial for its application in biological systems where solubility influences distribution and efficacy.

CompoundLogDProtein Binding (%)Solubility
[^68Ga]Sulfo-Cy7-FSC-MG-2.3>70High
[^68Ga]Sulfo-Cy7-FSC-RGD-2.0~20Moderate

Cellular Uptake Mechanisms

Receptor-Mediated Endocytosis : Studies demonstrate that this compound conjugates exhibit specific receptor-mediated internalization. For example, [^68Ga]Sulfo-Cy7-FSC-MG showed significant uptake in A431-CCK2R cells with internalized activity reaching 4.56% at 1 hour and 8.75% at 2 hours post-incubation . This specificity was confirmed through blocking studies where receptor saturation reduced internalization significantly.

Non-Specific Uptake : In contrast, the uptake of [^68Ga]Sulfo-Cy7-FSC-RGD in αvβ3 negative cells was markedly lower, indicating the importance of receptor presence for effective cellular uptake .

In Vivo Characterization

In vivo studies using xenograft models have highlighted the biodistribution and pharmacokinetics of this compound derivatives. For instance, [^68Ga]Sulfo-Cy7-FSC-MG demonstrated slow pharmacokinetics with a significant accumulation in kidneys (71.1% ID/g at 2 hours post-injection) and favorable tumor-to-organ ratios . These findings suggest that while the compound has high stability in vitro, further investigation into its in vivo behavior is warranted to optimize its application in targeted imaging.

Table 2: In Vivo Biodistribution of Sulfo-Cy7 Derivatives

Time Post-Injection (h)Organ%ID/gTumor-to-Kidney Ratio
1Kidney65.0<0.5
2Kidney71.1<0.5
2Tumor30.0>1

Case Studies

Case Study 1: Targeting Cancer Cells
A study focused on the use of this compound conjugates for imaging prostate-specific membrane antigen (PSMA) positive tissues demonstrated that these compounds provide high tumor-to-non-target tissue ratios . The conjugates were effective for intraoperative optical imaging devices, showcasing their potential in surgical oncology.

Case Study 2: Serum Albumin Binding
Research indicated that Cy7-modified peptides exhibited higher retention in blood circulation compared to non-modified counterparts due to enhanced binding to serum albumin . This property can be leveraged for prolonged systemic circulation of therapeutic agents.

Properties

IUPAC Name

2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWUESRDTYLNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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